molecular formula C2H7N B15289435 Ethylamine-2,2,2-d3 CAS No. 6118-19-0

Ethylamine-2,2,2-d3

Cat. No.: B15289435
CAS No.: 6118-19-0
M. Wt: 48.10 g/mol
InChI Key: QUSNBJAOOMFDIB-FIBGUPNXSA-N
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Description

Ethylamine-2,2,2-d3 (deuterated ethylamine hydrochloride) is an isotopically labeled analog of ethylamine hydrochloride, where all three hydrogen atoms on the methyl group are replaced with deuterium. This compound is widely used in organic synthesis, pharmaceutical research, and biological studies, particularly as a stable isotope tracer in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Properties

CAS No.

6118-19-0

Molecular Formula

C2H7N

Molecular Weight

48.10 g/mol

IUPAC Name

2,2,2-trideuterioethanamine

InChI

InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3/i1D3

InChI Key

QUSNBJAOOMFDIB-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])CN

Canonical SMILES

CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylamine-2,2,2-d3 can be synthesized through several methods. One common method involves the reaction of deuterated ethanol (C2D5OH) with ammonia (NH3) in the presence of an oxide catalyst. The reaction proceeds as follows: [ \text{C2D5OH} + \text{NH3} \rightarrow \text{C2H4D3N} + \text{H2O} ] This method also produces diethylamine and triethylamine as by-products .

Another method involves the reductive amination of deuterated acetaldehyde (C2D4O) with ammonia in the presence of a reducing agent such as hydrogen gas (H2) and a catalyst like nickel or copper supported on alumina . The reaction is as follows: [ \text{C2D4O} + \text{NH3} + \text{H2} \rightarrow \text{C2H4D3N} + \text{H2O} ]

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The deuterated ethanol or acetaldehyde used in these processes is often produced through the deuteration of ethanol or acetaldehyde using deuterium gas (D2).

Chemical Reactions Analysis

Types of Reactions

Ethylamine-2,2,2-d3 undergoes various chemical reactions typical of primary amines, including:

Common Reagents and Conditions

    Acylation: Acyl chlorides (e.g., acetyl chloride) in the presence of a base such as pyridine.

    Protonation: Hydrochloric acid or sulfuric acid.

    Oxidation: Potassium permanganate in an aqueous solution.

Major Products Formed

    Acylation: Formation of N-ethylacetamide.

    Protonation: Formation of ethylammonium chloride.

    Oxidation: Formation of deuterated acetaldehyde.

Comparison with Similar Compounds

Key Properties :

  • Chemical Formula : C₂D₃NH₃·HCl
  • Physical Form : White to off-white hygroscopic solid
  • Solubility: Slightly soluble in dimethyl sulfoxide (DMSO) and methanol .
  • Stability : Requires storage in a dry environment due to hygroscopicity .

Deuteration reduces metabolic degradation rates compared to non-deuterated analogs, enhancing its utility in pharmacokinetic studies .

Comparison with Similar Compounds

The following table and analysis compare Ethylamine-2,2,2-d3 with structurally related ethylamine derivatives, focusing on their chemical properties, synthesis, stability, and applications.

Table 1: Comparative Analysis of Ethylamine Derivatives

Compound Name Chemical Structure Key Modifications Solubility Stability Primary Applications
This compound HCl CH₂CH₂(ND₃)·HCl Deuteration at methyl group DMSO, Methanol (slight) Hygroscopic Isotopic labeling, NMR/MS standards
Ethylamine, 2,2,2-trifluoro-, HCl CF₃CH₂NH₃·HCl Fluorination at methyl group Polar solvents (e.g., water) High thermal stability Pharmaceuticals, agrochemicals
2-(Diethylamino)ethyl chloride HCl (C₂H₅)₂NCH₂CH₂Cl·HCl Diethylamino group, chloride substituent Water, ethanol Air-sensitive Alkylation agent, drug intermediate
2-Chloroethyl dimethylamine HCl (CH₃)₂NCH₂CH₂Cl·HCl Dimethylamino group, chloride Methanol, ether Moisture-sensitive Chemical warfare agent precursor

Structural and Functional Differences

This compound HCl: Deuteration introduces isotopic labeling without altering electronic properties, making it ideal for tracing metabolic pathways . Reduced metabolic clearance compared to non-deuterated ethylamine due to the kinetic isotope effect .

Ethylamine, 2,2,2-trifluoro-, HCl :

  • Fluorination increases electronegativity and lipophilicity, enhancing membrane permeability and bioavailability in drug design .
  • The trifluoromethyl group resists oxidation, improving metabolic stability .

2-(Diethylamino)ethyl chloride HCl: The diethylamino group provides strong basicity, while the chloride acts as a leaving group, facilitating nucleophilic substitution reactions . Used in synthesizing quaternary ammonium compounds and surfactants .

2-Chloroethyl dimethylamine HCl :

  • Combines a tertiary amine with a reactive chloride, enabling alkylation in chemical synthesis. Historically used in nitrogen mustard agents .

Research Findings and Challenges

  • Deuteration Efficacy : Studies show deuterated ethylamine reduces metabolic degradation by 20–30% compared to its protiated form, enhancing tracer longevity in vivo .
  • Reactivity Trade-offs : Chloroethylamine derivatives exhibit high reactivity but require stringent handling to prevent hydrolysis or polymerization .

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